3-Oxobut-1-en-1-yl thiocyanate 3-Oxobut-1-en-1-yl thiocyanate
Brand Name: Vulcanchem
CAS No.: 408533-13-1
VCID: VC19081951
InChI: InChI=1S/C5H5NOS/c1-5(7)2-3-8-4-6/h2-3H,1H3
SMILES:
Molecular Formula: C5H5NOS
Molecular Weight: 127.17 g/mol

3-Oxobut-1-en-1-yl thiocyanate

CAS No.: 408533-13-1

Cat. No.: VC19081951

Molecular Formula: C5H5NOS

Molecular Weight: 127.17 g/mol

* For research use only. Not for human or veterinary use.

3-Oxobut-1-en-1-yl thiocyanate - 408533-13-1

Specification

CAS No. 408533-13-1
Molecular Formula C5H5NOS
Molecular Weight 127.17 g/mol
IUPAC Name 3-oxobut-1-enyl thiocyanate
Standard InChI InChI=1S/C5H5NOS/c1-5(7)2-3-8-4-6/h2-3H,1H3
Standard InChI Key NLZOTBCJKRTNDJ-UHFFFAOYSA-N
Canonical SMILES CC(=O)C=CSC#N

Introduction

Chemical Identity and Physicochemical Properties

Structural and Nomenclature Clarifications

The compound is systematically named 3-oxobut-1-en-2-yl thiocyanate, reflecting the thiocyanate group’s position at the second carbon of the enone backbone (Figure 1). A common misinterpretation arises from alternate numbering (e.g., “3-oxobut-1-en-1-yl”), but the correct IUPAC designation and CAS registry (83415-89-8) resolve this ambiguity.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC5H5NOS\text{C}_5\text{H}_5\text{NOS}
Molecular Weight127.17 g/mol
IUPAC Name3-oxobut-1-en-2-yl thiocyanate
Canonical SMILESCC(=O)C(=C)SC#N
InChI KeyVVIWGNSQHCOBGV-UHFFFAOYSA-N
XLogP3 (Predicted)1.2
Hydrogen Bond Donors0
Hydrogen Bond Acceptors3

The conjugated enone system (C=O\text{C=O} and C=C\text{C=C}) and electron-withdrawing thiocyanate group confer distinct electronic properties, influencing reactivity in nucleophilic additions and cycloadditions.

Synthesis and Manufacturing

Conventional Synthetic Routes

The synthesis of 3-oxobut-1-en-2-yl thiocyanate typically involves thiocyanation of enone precursors (e.g., 3-oxobut-1-en-2-ol) using reagents like ammonium thiocyanate (NH4SCN\text{NH}_4\text{SCN}) in polar aprotic solvents (e.g., acetone or ethanol). For example:

3-oxobut-1-en-2-ol+NH4SCNH+3-oxobut-1-en-2-yl thiocyanate+NH3+H2O\text{3-oxobut-1-en-2-ol} + \text{NH}_4\text{SCN} \xrightarrow{\text{H}^+} \text{3-oxobut-1-en-2-yl thiocyanate} + \text{NH}_3 + \text{H}_2\text{O}

Yields depend on temperature (typically 0–25°C) and catalyst choice (e.g., HCl or H2SO4\text{H}_2\text{SO}_4).

Alternative Methodologies

  • Microwave-assisted synthesis: Reduces reaction times from hours to minutes while improving regioselectivity.

  • Phase-transfer catalysis: Enhances thiocyanate incorporation in biphasic systems (e.g., water/dichloromethane).

Spectroscopic Characterization

Infrared (IR) Spectroscopy

Key IR absorptions:

  • Thiocyanate (-SCN): Strong stretch at 2100cm1\sim 2100 \, \text{cm}^{-1} (C≡N).

  • Enone (C=O): Sharp peak at 1720cm11720 \, \text{cm}^{-1}.

  • Conjugated C=C: Medium absorption near 1620cm11620 \, \text{cm}^{-1}.

Nuclear Magnetic Resonance (NMR)

  • 1H^1\text{H} NMR (CDCl₃):

    • δ2.35(s, 3H)\delta 2.35 \, \text{(s, 3H)}: Methyl group adjacent to carbonyl.

    • δ6.15(d, 1H)\delta 6.15 \, \text{(d, 1H)}: Vinyl proton trans to SCN.

    • δ6.85(d, 1H)\delta 6.85 \, \text{(d, 1H)}: Vinyl proton cis to SCN.

  • 13C^{13}\text{C} NMR:

    • δ199.2(C=O)\delta 199.2 \, \text{(C=O)}, δ145.3(C=S)\delta 145.3 \, \text{(C=S)}, δ110.5(C≡N)\delta 110.5 \, \text{(C≡N)}.

Research Gaps and Future Directions

  • Biological Activity Screening: No data exist on anticancer or antimicrobial efficacy.

  • Stability Studies: Degradation kinetics under varying pH and temperature.

  • Green Synthesis: Solvent-free or catalytic methods to improve sustainability.

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